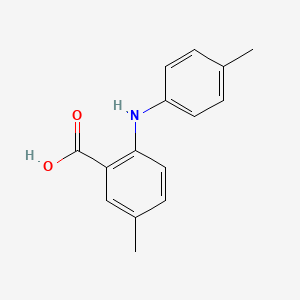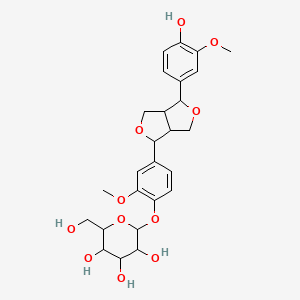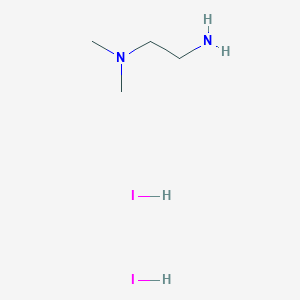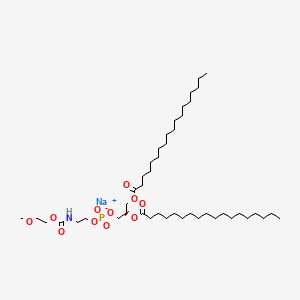
2-Furanethanol, beta-amino-
Vue d'ensemble
Description
2-Furanethanol, beta-amino- is an organic compound that belongs to the class of beta-amino alcohols. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Applications De Recherche Scientifique
Enantioselective Synthesis
Enantiopure beta-amino alcohols, including 2-furanethanol, beta-amino-, have significant applications in asymmetric synthesis, providing a route to optically pure compounds. A practical approach for their synthesis involves the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, enabling the preparation of a broad range of chiral beta-amino alcohols under mild conditions (Yu‐Wu Zhong et al., 2005).
Biocatalysis in Pharmaceutical Intermediates
Chiral beta-amino alcohols, including derivatives of 2-furanethanol, beta-amino-, are critical chiral building blocks for bioactive compounds in the pharmaceutical and fine chemical industries. Biocatalysis using enzymes like (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been employed for the synthesis of chiral beta-amino alcohols via kinetic resolution and asymmetric reductive amination, demonstrating their potential for high enantiomeric purity and productivity (Jiandong Zhang et al., 2019).
Organocatalytic Approaches
Organocatalytic methods have been developed for the synthesis of 2-furanethanol, beta-amino- derivatives, showcasing enantioselective methodologies for producing electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furanes. These methods involve epoxidation or aziridination of α,β-unsaturated aldehydes followed by reactions with 1,3-dicarbonyl compounds, highlighting their efficiency and the potential for creating optically active derivatives with multiple stereogenic centers (Ł. Albrecht et al., 2010).
Antioxidative Activity
Studies on Maillard model systems, including glucose and amino acids, have identified compounds like 2-furanmethanol, which exhibit antioxidative activity. These compounds, including derivatives of 2-furanethanol, beta-amino-, play a role in inhibiting oxidation processes, suggesting their potential utility in food preservation and medicinal applications (Y. Osada & T. Shibamoto, 2006).
Catalytic Conversion in Organic Synthesis
The catalytic potential of 2-furanethanol, beta-amino- derivatives, has been explored in various organic synthesis processes. For instance, the synthesis of natural products and analogues utilizing donor-acceptor substituted cyclopropanes as key intermediates has been discussed, highlighting the application of furan and pyrrole derivatives in constructing complex molecular structures (O. Reiser, 2016).
Safety and Hazards
The safety data sheet for a related compound, Furfuryl alcohol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is fatal if inhaled, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
2-amino-2-(furan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKBGEPUMHLXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314419 | |
| Record name | β-Amino-2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2745-24-6 | |
| Record name | β-Amino-2-furanethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-2-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)



![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)




